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Compound of Interest

Compound Name: 4-Bromo-5-nitroisoquinoline

Cat. No.: B183170

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-
nitroisoquinoline

This guide provides a comprehensive technical overview of the physicochemical properties of
4-Bromo-5-nitroisoquinoline, a heterocyclic building block with significant potential in
medicinal chemistry and materials science. Designed for researchers, scientists, and drug
development professionals, this document moves beyond a simple data sheet, offering insights
into the causality behind experimental choices and providing robust, self-validating protocols
for its characterization.

The dual functionality of 4-Bromo-5-nitroisoquinoline—a bromine atom amenable to cross-
coupling reactions and a nitro group that can be reduced to a versatile amine—makes it a
valuable intermediate for constructing complex molecular architectures.[1] A thorough
understanding of its physicochemical properties is paramount for its effective use in synthesis,
purification, formulation, and biological screening.

Molecular Profile and Structural Attributes

The foundational step in characterizing any chemical entity is to define its core structural and
molecular properties. These values are the basis for all subsequent experimental and
computational analyses.

Chemical Structure: 4-Bromo-5-nitroisoquinoline belongs to the isoquinoline family, a bicyclic
aromatic system where a benzene ring is fused to a pyridine ring. The molecule is substituted
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with a bromine atom at position 4 and a nitro group at position 5.
Key ldentifiers:

e Molecular Formula: CoHsBrN202

« CAS Number: 58142-46-4[2][3]

e PubChem CID: 271280[4]

Table 1: Core Physicochemical Properties

While extensive experimental data for this specific isomer is not widely published, we can
compile its fundamental computed properties and compare them with related, well-
characterized isomers. This comparative approach is crucial in early-stage research when
working with novel or less-common reagents.
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Value (4-Bromo-5-

Causality & Scientific

Property . L .
nitroisoquinoline) Insight
A fundamental property
calculated from the atomic
weights of its constituent
) atoms (C, H, Br, N, O). Itis
Molecular Weight 253.05 g/mol

essential for all stoichiometric
calculations in synthesis and
for mass spectrometry

analysis.[1]

Monoisotopic Mass

251.953 Da[5]

The exact mass of the
molecule with its most
abundant isotopes (e.g., 12C,
1H, 7°Br). This value is critical
for high-resolution mass
spectrometry (HRMS), which is
used to confirm elemental
composition with high

precision.

XLogP3 (Predicted)

2.6[5]

This predicted partition
coefficient indicates moderate
lipophilicity. The aromatic rings
contribute to lipophilicity, while
the polar nitro group and
nitrogen heteroatom decrease
it. This balance is a key
consideration in drug design,
influencing solubility and

membrane permeability.[6][7]

[8]

Melting Point (°C)

Not experimentally reported,;
expected to be a high-melting

solid.

Aromatic compounds with
polar groups like the nitro-
substituent tend to form stable
crystal lattices, resulting in high

melting points. For
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comparison, the related isomer
5-Bromo-8-nitroisoquinoline
has a reported melting point of
137-139°C.[9] The melting
point is a critical indicator of
purity.[10]

Complex aromatic compounds,
especially those with nitro
) ) groups, are often thermally
- ) Not applicable; likely to )
Boiling Point (°C) N unstable and will decompose
decompose before boiling. _
at the high temperatures
required for boiling at

atmospheric pressure.

The polar nitro group and the
isoquinoline nitrogen suggest

solubility in polar aprotic

Expected: Soluble in polar solvents. Solubility in aqueous
Solubility organic solvents (DMSO, DMF,  media is expected to be low
Acetone). due to the large aromatic

system, a critical factor for
designing biological assays

and formulation strategies.

Workflow for Physicochemical Characterization

A systematic approach is essential for the comprehensive characterization of a novel or
sparsely documented compound. The following workflow outlines the logical progression from
initial receipt of the material to a full data package suitable for a drug discovery program.

Caption: Figure 1. A phased approach ensures that fundamental identity and purity are
confirmed before investing resources in more advanced characterization studies.

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic data provides unambiguous structural confirmation and insights into the
electronic environment of the molecule.
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* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for
elucidating the precise structure of organic compounds in solution.[1]

o 'H NMR: The proton NMR spectrum is expected to show distinct signals for the five
aromatic protons. The electron-withdrawing effects of the nitro group and the bromine
atom will cause downfield shifts for adjacent protons. For comparison, in 5-
nitroisoquinoline, aromatic protons appear in the range of 7.7 to 9.4 ppm.[11]

o 13C NMR: The carbon spectrum will complement the proton data, with quaternary carbons
(like C4-Br and C5-NO32) being identifiable by their lack of attached protons in a DEPT
experiment. Chemical shifts for carbons attached to bromine or a nitro group are
significantly affected.

« Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For 4-
Bromo-5-nitroisoquinoline, the key diagnostic peaks would be:

o ~1520-1560 cm~* and ~1340-1380 cm~1: Strong absorptions corresponding to the
asymmetric and symmetric stretching vibrations of the C-NOz bond, respectively. This is a
definitive indicator of the nitro group.

o ~1000-1100 cm~*: A moderate absorption for the C-Br stretch.

o ~1600 cm~* and ~1480 cm~%: C=C and C=N stretching vibrations characteristic of the
isoquinoline ring system.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the
elemental formula. A key feature in the mass spectrum of a bromo-compound is the isotopic
pattern for bromine. Natural bromine exists as two major isotopes, 7°Br and 81Br, in an
approximate 1:1 ratio. Therefore, the molecular ion peak (M*) will appear as a pair of peaks
of nearly equal intensity, separated by 2 mass units (e.g., at m/z 252 and 254).

Experimental Protocols for Core Characterization

The trustworthiness of physicochemical data hinges on the robustness of the experimental
methods used. The following protocols are presented as self-validating systems for core
property determination.
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Protocol 1: Melting Point Determination (Capillary
Method)

Rationale: The melting point is a rapid and reliable indicator of a compound's purity. Impurities
disrupt the crystal lattice, typically causing a depression and broadening of the melting range. A
sharp melting range (e.g., 0.5-1.0°C) is indicative of high purity.

Methodology:

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum
for several hours.[12] Grind a small amount of the solid into a fine powder.

o Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small
amount of sample.[12] Invert the tube and tap it gently on a hard surface to pack the solid
into the closed end. The final packed height should be 2-3 mm.[12]

« Initial Rapid Scan: Place the capillary in a melting point apparatus. Heat rapidly (10-
20°C/min) to determine an approximate melting range.[10] This prevents time wastage on
subsequent, more precise measurements.

o Precise Measurement: Allow the apparatus to cool to at least 15-20°C below the
approximate melting point.[10][12] Prepare a new capillary tube. Heat slowly at a ramp rate
of 1-2°C per minute.[10]

o Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the last crystal melts (T2). The melting range is reported as T1 - Ta.

Protocol 2: 'H NMR Sample Preparation and Acquisition

Rationale: Proper sample preparation is critical for obtaining high-quality NMR spectra free
from artifacts. The choice of solvent and sample concentration can significantly impact spectral
resolution and sensitivity.[13]

Methodology:

¢ Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g.,
CDCls, DMSO-ds). DMSO-ds is often a good starting point for polar, aromatic compounds.
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e Sample Weighing: For a standard 5 mm NMR tube, weigh approximately 5-10 mg of the
compound for a *H NMR spectrum.[13]

 Dissolution: Place the weighed sample in a small, clean vial. Add ~0.6-0.7 mL of the
deuterated solvent. Vortex or gently warm the vial to ensure complete dissolution. If solid
particulates remain, filter the solution through a small plug of glass wool in a Pasteur pipette
directly into the NMR tube.[13]

« Internal Standard: For precise chemical shift referencing, an internal standard like
tetramethylsilane (TMS) is often used. However, modern spectrometers can lock onto the
deuterium signal of the solvent and reference the residual solvent peak, a process known as
indirect referencing.[13]

e Acquisition: Place the tube in the spectrometer. The instrument will be tuned, locked, and
shimmed to optimize the magnetic field homogeneity. A standard 1D proton experiment can
then be acquired, typically requiring 16 to 64 scans for a sample of this concentration.[14]

Protocol 3: Lipophilicity Determination (Shake-Flask
Method for LogP)

Rationale: Lipophilicity, often expressed as LogP, is the measure of a compound's differential
solubility in a non-polar solvent (n-octanol) and a polar solvent (water). It is a critical parameter
in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).
The shake-flask method is the "gold standard" for LogP determination.[7][15]

Methodology:

e Phase Saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 phosphate-buffered
saline (PBS) for 24 hours to ensure mutual saturation.[7] Allow the phases to separate
completely.

o Stock Solution: Prepare a stock solution of 4-Bromo-5-nitroisoquinoline in the n-octanol
phase (e.g., at 1 mg/mL).

» Partitioning: In a clean vial, combine a known volume of the n-octanol stock solution with a
known volume of the PBS phase (e.g., 2 mL of each).
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Equilibration: Cap the vial and shake or agitate it gently for a set period (e.g., 1-3 hours) to
allow the compound to partition between the two phases until equilibrium is reached.[6]

Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and

organic layers.

Concentration Analysis: Carefully remove an aliquot from each phase. Determine the
concentration of the compound in each aliquot using a suitable analytical method, such as
HPLC-UV. A calibration curve must be prepared for accurate quantification.

Calculation: The partition coefficient (P) is calculated as:
o P =[Concentration]o.tanol / [COncentration]agueous

o LogP =logio(P)
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Figure 2. Shake-Flask Method for LogP Determination

1. Prepare Saturated
n-Octanol & PBS

2. Dissolve Compound
in n-Octanol Phase

3. Mix Octanol & PBS Phases
in Known Ratio

4. Agitate to Reach
Equilibrium

5. Centrifuge to
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6. Quantify Concentration
in Each Phase (HPLC)

7. Calculate LogP
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Caption: Figure 2. A step-by-step workflow for the gold-standard shake-flask LogP
determination method.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-5-nitroisoquinoline is not readily
available, data from analogous compounds like 4-Bromoisoquinoline and other nitroaromatics
can be used to infer potential hazards.

» Potential Hazards:
o Skin/Eye Irritation: Aromatic halides are often irritating to the skin and eyes.[16][17]

o Harmful if Swallowed/Inhaled: Compounds of this class can be harmful if ingested or if the
dust is inhaled.[17][18]

o Reactivity: Nitroaromatic compounds can be energetic and may pose a risk if heated
under confinement or mixed with strong reducing agents.

e Recommended Precautions:
o Handle in a well-ventilated fume hood.

o Wear standard personal protective equipment (PPE), including safety glasses, a lab coat,
and chemical-resistant gloves.[17]

o Avoid creating dust when handling the solid material.

o Store in a cool, dry, well-ventilated area away from incompatible materials such as strong
oxidizing and reducing agents.

Conclusion

4-Bromo-5-nitroisoquinoline is a promising synthetic intermediate whose utility is unlocked
through a detailed understanding of its physicochemical properties. This guide provides the
scientific rationale and robust experimental frameworks necessary for its thorough
characterization. By employing a systematic workflow encompassing structural verification,
purity assessment, and the determination of core properties like melting point and lipophilicity,
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researchers can ensure data integrity and make informed decisions in their synthetic and drug
discovery endeavors. The provided protocols serve as a reliable foundation for generating the
high-quality data required for advancing chemical and pharmaceutical research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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